2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride is a heterocyclic compound that features both a pyrrolidine and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or pyrrolidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Imidazole: Another five-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities .
Uniqueness
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride is unique due to its combined pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2648998-85-8 |
---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.